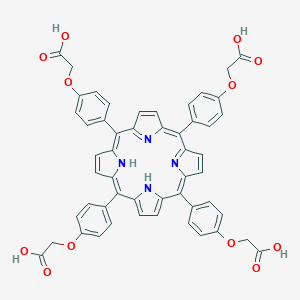
5,10,15,20-Tetrakis(4-carboximetoxifenil)-21H,23H-porfina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular porphyrin derivative is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic reactions and as a building block for more complex molecules.
Biology: Employed in studies of enzyme mimetics and as a probe for studying biological systems.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and materials for electronic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin macrocycle. The specific steps include:
Condensation Reaction: Pyrrole and 4-carboxymethyloxybenzaldehyde are reacted in the presence of an acid catalyst.
Oxidation: The intermediate product is oxidized using an oxidizing agent such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the porphyrin ring.
Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of pyrrole and 4-carboxymethyloxybenzaldehyde are reacted in industrial reactors.
Continuous Oxidation: The intermediate is continuously oxidized in a controlled environment to ensure complete conversion.
Automated Purification: Advanced chromatographic systems are used to purify the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to form metalloporphyrins by incorporating metal ions.
Substitution: The carboxymethyloxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: DDQ, oxygen, or other oxidizing agents.
Reduction: Metal salts such as zinc acetate or iron chloride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Metalloporphyrins: Formed by incorporating metal ions.
Substituted Porphyrins: Formed by replacing carboxymethyloxy groups with other functional groups.
Mecanismo De Acción
The compound exerts its effects through its ability to form stable complexes with metal ions. These metalloporphyrin complexes can mimic the activity of natural enzymes, facilitating various biochemical reactions. The molecular targets include specific enzymes and receptors, and the pathways involved often relate to oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin
Uniqueness
5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine is unique due to its carboxymethyloxy groups, which enhance its solubility and reactivity compared to other porphyrins. This makes it particularly useful in applications requiring high solubility and specific reactivity .
Propiedades
IUPAC Name |
2-[4-[10,15,20-tris[4-(carboxymethoxy)phenyl]-21,24-dihydroporphyrin-5-yl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H38N4O12/c57-45(58)25-65-33-9-1-29(2-10-33)49-37-17-19-39(53-37)50(30-3-11-34(12-4-30)66-26-46(59)60)41-21-23-43(55-41)52(32-7-15-36(16-8-32)68-28-48(63)64)44-24-22-42(56-44)51(40-20-18-38(49)54-40)31-5-13-35(14-6-31)67-27-47(61)62/h1-24,53-54H,25-28H2,(H,57,58)(H,59,60)(H,61,62)(H,63,64) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLQXJKMYSCSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC(=O)O)C8=CC=C(C=C8)OCC(=O)O)C9=CC=C(C=C9)OCC(=O)O)N3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H38N4O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648674 |
Source


|
| Record name | 2,2',2'',2'''-{Porphyrin-5,10,15,20-tetrayltetrakis[(4,1-phenylene)oxy]}tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
910.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127812-08-2 |
Source


|
| Record name | 2,2',2'',2'''-{Porphyrin-5,10,15,20-tetrayltetrakis[(4,1-phenylene)oxy]}tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


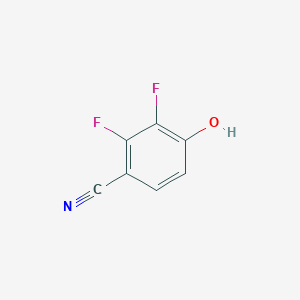
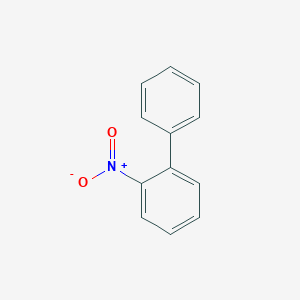
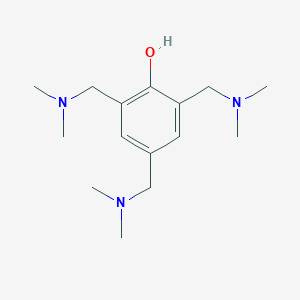
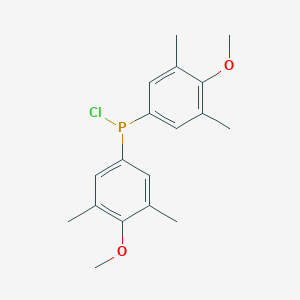
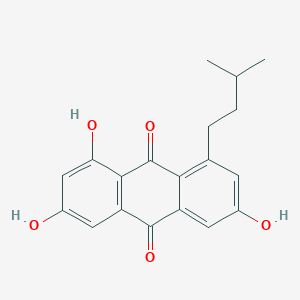

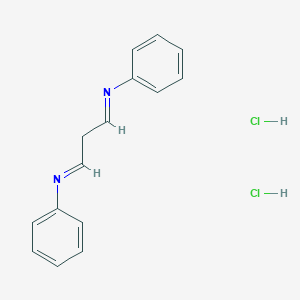
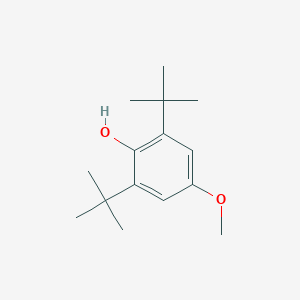
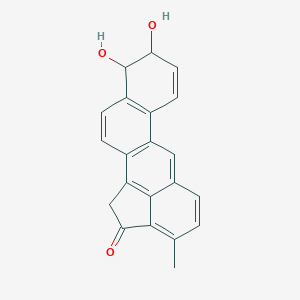
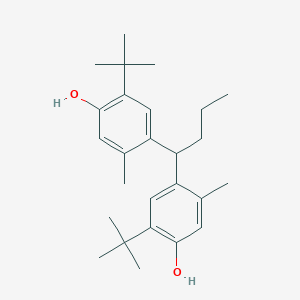
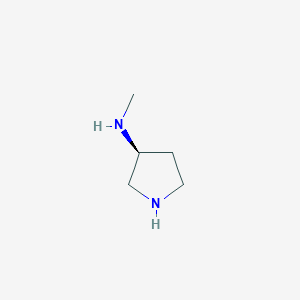
![10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B167149.png)
